Chemical structure and properties of 2-Chloro-3-fluoro-6-iodobenzaldehyde
Chemical structure and properties of 2-Chloro-3-fluoro-6-iodobenzaldehyde
An In-depth Technical Guide to 2-Chloro-3-fluoro-6-iodobenzaldehyde: Structure, Properties, Synthesis, and Applications
Executive Summary
This guide provides a comprehensive technical overview of 2-Chloro-3-fluoro-6-iodobenzaldehyde, a halogenated aromatic aldehyde of significant interest to the chemical, pharmaceutical, and materials science sectors. As a highly functionalized building block, its unique substitution pattern—featuring chloro, fluoro, and iodo groups alongside a reactive aldehyde—offers a versatile platform for advanced organic synthesis. The strategic placement of these functional groups allows for selective, sequential chemical transformations, making it an invaluable intermediate in the construction of complex molecular architectures, particularly in the realm of drug discovery and agrochemical development. This document details the compound's chemical structure, physicochemical properties, theoretical spectroscopic profile, plausible synthetic pathways, key chemical reactions, and essential safety protocols, serving as a critical resource for researchers and development scientists.
Chemical Identity and Physicochemical Properties
The structural and physical characteristics of a compound are foundational to its application and handling. 2-Chloro-3-fluoro-6-iodobenzaldehyde is a polysubstituted benzene ring, which imparts specific reactivity and physical properties.
Structure and Nomenclature
The systematic IUPAC name for this compound is 2-chloro-3-fluoro-6-iodobenzaldehyde. The structure consists of a benzaldehyde core with substituents at the C2, C3, and C6 positions. The presence of three different halogens, each with distinct electronic and steric properties, alongside the electron-withdrawing aldehyde group, creates a unique electronic landscape on the aromatic ring, influencing its reactivity.
Physicochemical Data
The key identifying and physical properties are summarized in the table below. These data are critical for experimental design, reaction monitoring, and safety assessments.
| Property | Value | Source |
| CAS Number | 1454851-50-3 | |
| Molecular Formula | C₇H₃ClFIO | |
| Molecular Weight | 284.46 g/mol | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | |
| InChI Key | RTQVSDJLSWPAQI-UHFFFAOYSA-N | |
| InChI Code | 1S/C7H3ClFIO/c8-7-4(3-11)6(10)2-1-5(7)9/h1-3H | |
| Canonical SMILES | C1=C(C(=C(C=C1Cl)C=O)F)I | N/A |
Spectroscopic Profile for Structural Elucidation
While specific experimental spectra for 2-Chloro-3-fluoro-6-iodobenzaldehyde are not widely published, a theoretical spectroscopic profile can be predicted based on its structure. This is an essential tool for chemists to confirm the identity and purity of the synthesized compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region and one in the aldehyde region.
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Aldehyde Proton (CHO): A sharp singlet is predicted to appear far downfield, typically in the range of δ 9.8 - 10.2 ppm . This significant downfield shift is characteristic of aldehyde protons.
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Aromatic Protons (Ar-H): There are two protons on the aromatic ring. They will appear as doublets due to coupling with each other. Their chemical shifts will be influenced by the surrounding electron-withdrawing groups, likely placing them in the δ 7.5 - 8.2 ppm range.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide a map of the carbon framework:
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Carbonyl Carbon (C=O): A signal in the δ 185 - 195 ppm range is characteristic of the aldehyde carbonyl carbon.
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Aromatic Carbons (Ar-C): Six distinct signals are expected for the six carbons of the benzene ring. The carbons directly attached to the halogens (C-Cl, C-F, C-I) will show characteristic shifts, with the C-F bond leading to splitting of the signal due to C-F coupling. The remaining carbons will also have unique chemical shifts based on their electronic environment.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups.
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C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1690-1715 cm⁻¹ , which is a definitive indicator of the carbonyl group.
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C-H Stretch (Aromatic & Aldehyde): Aromatic C-H stretches will appear around 3000-3100 cm⁻¹ . The aldehyde C-H stretch typically shows two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹ .
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C-Halogen Stretches: The C-Cl, C-F, and C-I stretching vibrations will be found in the fingerprint region (<1400 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
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Molecular Ion Peak (M⁺): The spectrum should show a molecular ion peak corresponding to the molecular weight (m/z ≈ 284). The presence of chlorine will result in a characteristic M+2 peak with an intensity ratio of approximately 3:1, confirming the presence of one chlorine atom.
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Fragmentation: Common fragmentation pathways would include the loss of the aldehyde group (-29 Da for CHO), and loss of halogen atoms.
| Spectroscopy | Expected Feature | Approximate Position |
| ¹H NMR | Aldehyde Proton (s) | 9.8 - 10.2 ppm |
| Aromatic Protons (m) | 7.5 - 8.2 ppm | |
| ¹³C NMR | Carbonyl Carbon | 185 - 195 ppm |
| Aromatic Carbons | 110 - 150 ppm | |
| IR | C=O Stretch | 1690 - 1715 cm⁻¹ |
| C-H Stretch (Aldehyde) | 2720 & 2820 cm⁻¹ | |
| MS | Molecular Ion (M⁺) | m/z ≈ 284 |
| Isotope Peak (M+2) | m/z ≈ 286 (approx. 1/3 intensity of M⁺) |
Synthesis and Manufacturing Insights
There is no single, standardized synthesis for 2-Chloro-3-fluoro-6-iodobenzaldehyde published in readily available literature. However, a plausible and efficient synthetic route can be designed based on established organometallic and oxidation methodologies applied to similar halogenated aromatics.[2][3]
Retrosynthetic Analysis and Strategy
The most logical approach involves installing the aldehyde functionality onto a pre-functionalized 1-chloro-2-fluoro-5-iodobenzene ring. A common and effective method is the ortho-lithiation (directed metalation) followed by formylation. The iodine at position 6 (ortho to the aldehyde) is the most sterically accessible and electronically favorable position for late-stage introduction if starting from a simpler precursor. However, starting with a commercially available, appropriately substituted benzene derivative is often more practical.
A robust strategy would be the oxidation of the corresponding benzyl alcohol or toluene derivative. The synthesis of 2-chloro-6-fluorobenzaldehyde often proceeds from 2-chloro-6-fluorotoluene via side-chain chlorination and subsequent hydrolysis, a method that avoids harsh oxidizing agents.[2][4] This principle can be adapted for the target molecule.
Proposed Synthetic Workflow
The following diagram outlines a proposed two-step synthesis starting from 2-chloro-3-fluoro-6-iodotoluene. This approach leverages well-understood free-radical halogenation followed by a controlled hydrolysis.
Sources
- 1. 2-chloro-6-fluoro-3-iodobenzaldehyde | 146137-84-0 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 4. Method for preparing 2-chloro-6-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
